![molecular formula C9H9BrO B6613643 4-bromo-2,3-dihydro-1H-inden-5-ol CAS No. 32337-84-1](/img/structure/B6613643.png)
4-bromo-2,3-dihydro-1H-inden-5-ol
Overview
Description
4-Bromo-2,3-dihydro-1H-inden-5-ol, commonly referred to as BDI, is an organic compound belonging to the indene family. It is a white, crystalline solid with a melting point of 139°C and a boiling point of 171°C. BDI is soluble in alcohols, ethers, and other organic solvents. It is a versatile compound that has a wide range of applications in the field of organic synthesis and medicinal chemistry.
Scientific Research Applications
1. Synthesis of Biologically Active Compounds
The stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, including 4-bromo-2,3-dihydro-1H-inden-5-ol, have been synthesized and studied for their role as intermediates in the synthesis of biologically active compounds. These compounds were characterized by various techniques like enzymatic kinetic resolution, X-ray diffraction analysis, and NMR. This research highlights the significance of these compounds in creating biologically active substances (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
2. Copper-Catalyzed Intramolecular Coupling
4-Bromo-2,3-dihydro-1H-inden-5-ol is involved in copper-catalyzed intramolecular O-vinylation reactions. This method leads to the formation of 2-methyleneoxetanes via a 4-exo ring closure, which is fundamental for various cyclization processes in organic synthesis. Such methodology is crucial for the construction of complex molecular architectures in organic chemistry (Fang & Li, 2007).
3. Catalyst in Synthesis Reactions
The compound has been used as a catalyst in the synthesis of biologically relevant structures. In one study, a novel N-bromo sulfonamide reagent was synthesized and characterized, which included the usage of derivatives like 4-bromo-2,3-dihydro-1H-inden-5-ol as a catalyst for the synthesis of complex molecules. This represents a significant advancement in the field of catalysis and synthetic chemistry (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
4. Building Blocks in Organic Synthesis
This compound acts as a building block in the synthesis of various organic molecules. For example, it has been utilized in the synthesis of mono- and dibromo-derivatives of other organic compounds, demonstrating its versatility as a precursor in organic syntheses (Nedzelskytė, Martynaitis, Šačkus, Eller, & Holzer, 2007).
5. Influence on DNA Binding Activity
4-Bromo-2,3-dihydro-1H-inden-5-ol derivatives have been studied for their influence on the DNA binding activity of chiral Schiff Bases. These studies are crucial for understanding the interactions at a molecular level and can have implications in the field of medicinal chemistry and drug design (Bora, Maiti, Singh, & Barman, 2021).
properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWFAWHBBFZSNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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